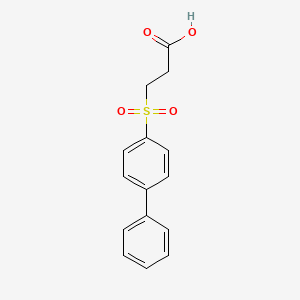

3-(Biphenyl-4-sulfonyl)-propionic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(4-phenylphenyl)sulfonylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4S/c16-15(17)10-11-20(18,19)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCMSPRRFDRFMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Biphenyl 4 Sulfonyl Propionic Acid and Its Analogues

Established Synthetic Routes to the 3-(Biphenyl-4-sulfonyl)-propionic Acid Framework

The construction of the this compound molecule can be approached through several established synthetic pathways. A common strategy involves the initial formation of a biphenyl (B1667301) scaffold, followed by the introduction of the sulfonylpropionic acid moiety. Alternatively, a phenylsulfonylpropionic acid core can be synthesized first, with the subsequent addition of the second phenyl ring to form the biphenyl structure.

Key Precursors and Starting Materials in Chemical Synthesis

The synthesis of this compound relies on a selection of key precursors. For the biphenyl portion, common starting materials include a substituted bromophenyl derivative and a phenylboronic acid, which are essential for transition-metal-catalyzed cross-coupling reactions. For the sulfonylpropionic acid component, key precursors include 4-biphenylsulfonyl chloride or 4-biphenylsulfinic acid sodium salt, and a three-carbon building block such as maleic anhydride (B1165640) or acrylic acid.

A plausible route begins with the formation of the biphenyl core. For instance, a Suzuki-Miyaura coupling reaction between a bromobenzene (B47551) derivative and phenylboronic acid can yield the biphenyl scaffold. This biphenyl compound can then be functionalized to introduce the sulfonylpropionic acid side chain.

Another key precursor, 4-biphenylsulfonyl chloride, is commercially available and serves as a direct starting point for introducing the biphenyl-4-sulfonyl group. Alternatively, 4-biphenylsulfinic acid can be generated in situ or prepared as a salt, which can then react with a suitable three-carbon synthon.

The following table summarizes the key precursors and their roles in the synthesis:

| Precursor/Starting Material | Role in Synthesis |

| 4-Bromobenzenesulfonyl chloride | Precursor for the biphenyl-4-sulfonyl moiety via cross-coupling followed by side-chain formation. |

| Phenylboronic acid | Source of the second phenyl ring in Suzuki-Miyaura coupling. |

| Biphenyl | Starting material for direct sulfonation to produce 4-biphenylsulfonic acid. |

| 4-Biphenylsulfonyl chloride | Key intermediate for reaction with a propionic acid synthon. |

| 4-Biphenylsulfinic acid sodium salt | Nucleophile for reaction with electrophilic three-carbon synthons like maleic anhydride. |

| Maleic anhydride | A three-carbon electrophile for the formation of the propionic acid backbone. |

| Acrylic acid | A three-carbon building block for the propionic acid side chain. |

Reaction Conditions and Catalytic Systems for Core Formation

The formation of the this compound core involves distinct reaction conditions depending on the chosen synthetic route.

Route 1: From a Pre-formed Biphenyl Moiety

One established method involves the reaction of a biphenyl-containing sulfonyl precursor with a three-carbon component. For instance, the synthesis of the related 3-(phenylsulfonyl)propionic acid has been achieved through the reaction of benzenesulfinic acid sodium salt with maleic anhydride in an aqueous medium. This reaction typically proceeds through a Michael addition-type mechanism followed by decarboxylation. A similar approach can be envisioned for this compound starting from 4-biphenylsulfinic acid sodium salt. The reaction is often carried out in water or a mixed aqueous-organic solvent system at elevated temperatures.

A patent for the synthesis of 3-(benzenesulfonyl)propionic acid describes a two-step process where benzenesulfinic acid sodium salt reacts with maleic anhydride in water to form 2-benzenesulfonyl succinic acid, which is then decarboxylated by heating under acidic conditions (pH 1-4) at temperatures ranging from 60-105 °C.

Route 2: Building the Biphenyl Moiety onto a Phenylsulfonylpropionic Acid Framework

Alternatively, one could start with a functionalized phenylsulfonylpropionic acid and introduce the second phenyl ring via a cross-coupling reaction. For example, 3-((4-bromophenyl)sulfonyl)propionic acid could be coupled with phenylboronic acid using a palladium catalyst.

The following table outlines typical reaction conditions for the key transformations:

| Reaction | Catalyst | Base | Solvent | Temperature (°C) |

| Sulfonylation of Biphenyl | AlCl₃ (for sulfonation with SO₃) | - | Dichloromethane | Room Temperature |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | K₂CO₃, K₃PO₄, NaHCO₃ | Toluene (B28343), Dioxane, Ethanol (B145695) | 70 - 110 |

| Reaction of Sulfinic Acid Salt with Maleic Anhydride | - | - | Water, Acetic Acid | Reflux |

Advanced Synthetic Strategies and Methodological Innovations

Modern organic synthesis offers more sophisticated and efficient methods for the construction of complex molecules like this compound. These advanced strategies often provide higher yields, greater functional group tolerance, and improved stereocontrol.

Transition-Metal Catalyzed Approaches for Biphenyl Moiety Construction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for constructing biaryl systems. This reaction is highly favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.

In the context of synthesizing this compound, a Suzuki-Miyaura coupling would typically involve the reaction of a halogenated phenylsulfonylpropionic acid derivative (e.g., a bromo- or iodo-substituted precursor) with phenylboronic acid. A variety of palladium catalysts can be employed, with common choices including tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (B1210297) (Pd(OAc)₂) in the presence of a phosphine (B1218219) ligand. The reaction is carried out in the presence of a base, such as potassium carbonate or sodium bicarbonate, and in a suitable solvent system, often a mixture of an organic solvent like toluene or dioxane and water.

The general scheme for a Suzuki-Miyaura coupling to form a biphenyl derivative is as follows: Ar-X + Ar'-B(OH)₂ --(Pd catalyst, Base)--> Ar-Ar' Where Ar-X is an aryl halide and Ar'-B(OH)₂ is an arylboronic acid.

Functional Group Interconversions and Stereoselective Synthesis

Functional group interconversions play a crucial role in the synthesis of this compound, allowing for the strategic modification of intermediates. For instance, a carboxylic acid group can be converted to an ester for protection or to facilitate purification, and then hydrolyzed back to the acid in a later step. Similarly, a nitro group can be reduced to an amine, which can then be diazotized and converted to a variety of other functional groups.

While this compound itself is achiral, the synthesis of its analogues or derivatives may require stereoselective methods. The development of chiral catalysts and reagents has enabled the asymmetric synthesis of related compounds. For example, the stereoselective synthesis of β-amino sulfones has been achieved through the addition of sulfonyl anions to chiral N-sulfinyl imines, proceeding with good to excellent stereoselectivity. acs.org Such methodologies could be adapted for the synthesis of chiral derivatives of this compound.

The stereoselective synthesis of β-sulfanyl ketones has also been reported via sulfa-Michael additions catalyzed by bifunctional cinchona alkaloid-derived organocatalysts, yielding products with high enantiomeric excess. beilstein-journals.org Subsequent oxidation of the sulfide (B99878) to a sulfone would provide a route to chiral β-sulfonyl compounds. beilstein-journals.org

Optimization of Reaction Conditions and Yields in Laboratory Synthesis

The optimization of reaction conditions is a critical aspect of laboratory synthesis to maximize product yield and purity while minimizing reaction times and the formation of byproducts. For the synthesis of this compound, key reactions to optimize include the Suzuki-Miyaura coupling and the formation of the sulfonylpropionic acid side chain.

Optimization of Suzuki-Miyaura Coupling:

The yield of the Suzuki-Miyaura coupling can be highly dependent on the choice of catalyst, ligand, base, and solvent. Machine learning has been employed to optimize general reaction conditions for heteroaryl Suzuki-Miyaura couplings, demonstrating that a systematic approach can lead to significant improvements in average yields across a range of substrates. chemistryviews.org

Key parameters for optimization include:

Catalyst and Ligand: While Pd(PPh₃)₄ is a common choice, other palladium sources and a variety of phosphine ligands can be screened to find the optimal combination for a specific substrate pair.

Base: The strength and solubility of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield.

Solvent: The choice of solvent (e.g., toluene, dioxane, DMF, ethanol/water mixtures) affects the solubility of the reactants and the catalyst, thereby influencing the reaction kinetics.

Temperature: The reaction temperature is a crucial parameter that needs to be optimized to ensure a reasonable reaction rate without causing decomposition of the reactants or products.

The following table presents a hypothetical optimization study for a Suzuki-Miyaura reaction, illustrating the effect of varying reaction parameters on the yield.

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 65 |

| 2 | Pd(OAc)₂ (5) / SPhos (10) | K₃PO₄ | Dioxane/H₂O | 100 | 85 |

| 3 | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 80 | 78 |

| 4 | Pd(PPh₃)₄ (5) | NaHCO₃ | Ethanol/H₂O | 80 | 72 |

Optimization of Sulfonylpropionic Acid Formation:

For the formation of the sulfonylpropionic acid moiety from a sulfinic acid and maleic anhydride, key parameters to optimize include the pH of the reaction medium, the temperature, and the reaction time. A patented method for a similar transformation suggests that controlling the pH during the initial addition and the subsequent decarboxylation step is crucial for achieving high yields and purity. google.com

Purification and Characterization Techniques for Synthetic Products (Excluding Basic Identification Data)

The isolation and rigorous analysis of this compound and its analogues are critical steps following their synthesis to ensure high purity and confirm structural integrity. A variety of purification and advanced characterization techniques are employed to remove impurities, such as starting materials, reagents, and by-products, and to elucidate detailed structural and physical properties of the final compounds. These methods go beyond routine identification (like melting point and basic NMR spectroscopy) to provide deeper insights into the material's nature.

Purification Techniques

The purification of this compound and related compounds often involves a combination of non-chromatographic and chromatographic methods, tailored to the specific physical properties of the product and its impurities.

Recrystallization: This is a primary technique for purifying solid products. The choice of solvent is crucial and is determined by the principle that the compound of interest should be sparingly soluble at room temperature but highly soluble at an elevated temperature, while impurities remain either highly soluble or insoluble at all temperatures. For compounds structurally similar to this compound, various solvent systems have proven effective. For instance, the closely related analogue, 3-(phenylsulfonyl)propionic acid, has been successfully recrystallized from 95% ethanol. google.com Another related compound, 4-biphenyl carboxylic acid, can be purified from aqueous ethanol or a mixture of benzene (B151609) and petroleum ether. reddit.com The process typically involves dissolving the crude solid in a minimum amount of hot solvent, filtering the hot solution to remove any insoluble impurities, and allowing the solution to cool slowly, inducing the formation of pure crystals.

| Compound Analogue | Recrystallization Solvent System | Reference |

|---|---|---|

| 3-(Phenylsulfonyl)propionic acid | 95% Ethanol | google.com |

| 4-Biphenyl carboxylic acid | Aqueous Ethanol | reddit.com |

| 4-Biphenyl carboxylic acid | Benzene/Petroleum Ether | reddit.com |

Chromatographic Methods: When recrystallization is insufficient to remove impurities with similar solubility profiles, chromatographic techniques are employed.

Column Chromatography: This method separates compounds based on their differential adsorption onto a solid stationary phase (e.g., silica (B1680970) gel or alumina) while being carried by a liquid mobile phase. For acidic compounds like sulfonyl propionic acids, the mobile phase is often a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate or methanol), with the polarity gradually increased to elute the desired compound.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is a powerful tool. Given the aromatic biphenyl moiety in the target molecule, stationary phases designed for separating aromatic compounds, such as Biphenyl (USP L11) columns, offer unique selectivity and are particularly effective. restek.com These columns can resolve compounds that are difficult to separate on traditional C18 phases.

Capillary Electrochromatography: This is an advanced technique that has demonstrated high efficiency in separating related sulfonamide compounds, suggesting its potential applicability for the purification of biphenylsulfonyl propionic acids. nih.gov

Other Purification Steps: Initial work-up procedures are also vital. These can include washing the crude product with specific solvents to remove unreacted reagents, such as washing with cold hexanes. orgsyn.org Furthermore, purification can be achieved through pH-controlled precipitation. For acidic products, dissolving the crude material in a basic aqueous solution, filtering out any neutral or basic impurities, and then re-acidifying the filtrate can precipitate the pure acid. orgsyn.org

Advanced Characterization Techniques

Beyond confirming the basic structure, advanced techniques are used to determine the precise three-dimensional geometry, thermal stability, and elemental composition of the purified product.

X-Ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the absolute three-dimensional structure of a crystalline solid. nih.govnih.gov This technique provides precise data on bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules pack together in the crystal lattice. For sulfonyl-containing compounds, this analysis can confirm the geometry around the sulfur atom. Studies on various diaryl sulfones show typical S=O bond distances ranging from 1.392 Å to 1.463 Å and C-S-C bond angles between 101.1° and 106.8°. st-andrews.ac.uk Such data are invaluable for understanding intermolecular interactions, like hydrogen bonding, that dictate the material's properties. st-andrews.ac.uk

| Parameter | Typical Value Range | Reference |

|---|---|---|

| S=O Bond Length | 1.392 - 1.463 Å | st-andrews.ac.uk |

| S-C Bond Length | 1.743 - 1.790 Å | st-andrews.ac.uk |

| C-S-C Bond Angle | 101.1 - 106.8° | st-andrews.ac.uk |

| O-S-O Bond Angle | 116.7 - 120.6° | st-andrews.ac.uk |

Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of a compound. TGA measures the change in mass of a sample as a function of temperature, revealing decomposition points. unca.edu For carboxylic acids, thermal decomposition on surfaces has been observed to occur between approximately 227°C and 377°C (500-650 K). rsc.org This information is crucial for determining the upper-temperature limits for storage and processing of the material. DSC can detect phase transitions such as melting, crystallization, and glass transitions.

Elemental Analysis: Combustion analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and sulfur in a pure sample. The experimental results are compared against the calculated theoretical values for the proposed molecular formula to confirm the elemental composition and support the assessment of purity.

Chemical Reactivity and Derivatization Strategies of 3 Biphenyl 4 Sulfonyl Propionic Acid

Chemical Transformations of the Sulfonyl Group

The biphenyl-4-sulfonyl group is a robust and generally stable functional group, characterized by its electron-withdrawing nature. chem-station.com This stability extends across a range of acidic and basic conditions, making it a reliable scaffold in multi-step syntheses. chem-station.com However, under specific conditions, the sulfonyl moiety can participate in both nucleophilic and electrophilic reactions.

Nucleophilic and Electrophilic Reactions involving the Sulfonyl Moiety

While the sulfur atom in the sulfonyl group is at a high oxidation state (S(VI)) and generally resistant to further oxidation, the C-S bond of the aryl sulfone can be cleaved under certain catalytic conditions. For instance, aryl sulfones can act as electrophilic partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. chemrxiv.orgchemrxiv.org This reaction involves the oxidative addition of a palladium(0) catalyst into the C–S bond, which is often the rate-limiting step. chemrxiv.org The reactivity of the aryl sulfone in such transformations can be enhanced by the presence of electron-withdrawing groups on the aromatic ring. acs.orgfigshare.com

The sulfonyl group can also act as a leaving group in nucleophilic substitution reactions, particularly when positioned at an allylic or benzylic position, although this is less common for simple aryl sulfones. nih.govtandfonline.com The stability of the resulting sulfinate anion influences the facility of these reactions. nih.gov

Electrophilic aromatic substitution on the biphenyl (B1667301) rings is influenced by the sulfonyl group. As a deactivating, meta-directing group, it would direct incoming electrophiles to the positions meta to the sulfonyl substituent on its adjacent phenyl ring. Conversely, the phenyl group attached to the sulfonyl moiety would direct electrophiles to the ortho and para positions of the other phenyl ring.

Stability and Reactivity Profiles in Diverse Chemical Environments

The sulfonyl group is known for its considerable stability. It is resistant to many oxidizing and reducing agents and is stable under both acidic and basic conditions, which is why sulfonyl groups are sometimes used as protecting groups in organic synthesis. chem-station.com For instance, sulfonate esters exhibit varying stability depending on their structure, with some being stable to harsh acidic conditions while others are stable towards bases and nucleophiles. researchgate.net Aryl sulfonyl fluorides, a related class of compounds, are noted for their resistance to hydrolysis and thermolysis compared to their sulfonyl chloride counterparts. nih.govnih.gov This inherent stability makes the sulfonyl group in 3-(biphenyl-4-sulfonyl)-propionic acid a reliable anchor point for modifications on the propionic acid side chain without compromising the integrity of the sulfonyl moiety.

Modifications of the Propionic Acid Side Chain

The propionic acid side chain offers a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and structural motifs.

Esterification, Amidation, and Reduction Reactions

The carboxylic acid group of this compound can readily undergo standard transformations. Esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. ceon.rsresearchgate.netvaia.com The rate and yield of this reversible reaction can be influenced by factors such as the structure of the alcohol, the reaction temperature, and the removal of water as a byproduct. ceon.rsresearchgate.netyoutube.com

| Reaction | Reagents and Conditions | Product |

| Esterification | Alcohol (e.g., Ethanol), Catalytic H₂SO₄, heat | 3-(Biphenyl-4-sulfonyl)-propionate ester |

| Amidation | Amine (e.g., Benzylamine), Coupling agent (e.g., EDC, DCC), solvent | N-substituted 3-(biphenyl-4-sulfonyl)-propionamide |

| Reduction | Reducing agent (e.g., LiAlH₄, BH₃·THF), anhydrous solvent | 3-(Biphenyl-4-sulfonyl)-propan-1-ol |

Amidation to form the corresponding amides can be accomplished by reacting the carboxylic acid with a primary or secondary amine. This transformation often requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid. humanjournals.commdpi.com The direct thermal condensation of the acid with an amine is also possible but typically requires high temperatures. mdpi.com

Reduction of the carboxylic acid group to the corresponding primary alcohol, 3-(biphenyl-4-sulfonyl)-propan-1-ol, can be carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (B86392) complex (BH₃·THF). These reactions are typically performed in anhydrous ethereal solvents.

Introduction of Heterocyclic and Aromatic Substituents

The propionic acid side chain can serve as a scaffold for the synthesis of more complex structures, including those containing heterocyclic and additional aromatic substituents. For example, amide derivatives of propionic acids have been used as precursors for the synthesis of various heterocyclic compounds. humanjournals.comorientjchem.org The synthesis of such derivatives often involves a multi-step sequence. For instance, the carboxylic acid could be converted to an acyl chloride, which is then reacted with a suitable nucleophile to introduce a new moiety.

The introduction of further aromatic substituents can be achieved through various synthetic strategies. One approach could involve the conversion of the propionic acid to a ketone intermediate, which could then undergo reactions such as the Wittig reaction followed by cyclization to form aromatic or heterocyclic rings. Another strategy could involve the α-functionalization of the propionic acid, for example, via the Hell-Volhard-Zelinsky reaction to introduce a bromine atom at the α-position, which can then be displaced by a nucleophile to introduce new substituents. wikipedia.org

Derivatization for Enhanced Research Utility (e.g., Spectroscopic Probes, Bioconjugation Handles)

The functional groups of this compound can be modified to create derivatives with specialized applications in research.

The carboxylic acid moiety is a particularly useful handle for bioconjugation . It can be activated, for example with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide, to form an NHS ester. thermofisher.com This activated ester can then react with primary amines on biomolecules, such as proteins or peptides, to form stable amide bonds. thermofisher.combiosyn.com This allows for the covalent attachment of the biphenyl-sulfonyl moiety to biological targets.

| Derivatization Strategy | Functional Group Targeted | Reagents and Conditions | Application |

| NHS Ester Formation | Carboxylic Acid | N-Hydroxysuccinimide (NHS), EDC | Bioconjugation to primary amines |

| Maleimide Introduction | Amine (after reduction of carboxylic acid) | Maleic anhydride (B1165640), followed by dehydration | Bioconjugation to sulfhydryl groups |

| Fluorophore Attachment | Carboxylic Acid or Amine | Amine- or carboxyl-reactive fluorophore | Spectroscopic probe |

Furthermore, the biphenyl group itself has inherent fluorescence properties that could be modulated by the introduction of suitable donor-acceptor groups to create spectroscopic probes . By strategically modifying either the biphenyl rings or the propionic acid side chain with chromophoric or fluorophoric groups, it may be possible to develop probes whose spectral properties are sensitive to their local environment, making them useful for studying biological systems.

Regioselectivity and Stereoselectivity in Derivatization Reactions

The derivatization of this compound offers multiple avenues for structural modification, primarily centered on its two key functional regions: the biphenyl aromatic system and the propionic acid side chain. The outcomes of these derivatization reactions, in terms of which position is modified (regioselectivity) and the spatial orientation of the new substituents (stereoselectivity), are governed by the inherent electronic and steric properties of the molecule.

Electrophilic aromatic substitution (EAS) represents a primary strategy for functionalizing the biphenyl core of the molecule. The directing effects of the substituents already present on the aromatic rings determine the position of attack by an incoming electrophile. The molecule contains two phenyl rings with distinct electronic environments.

Ring B: This is the terminal, unsubstituted phenyl ring. Compared to Ring A, this ring is electron-rich and thus activated for electrophilic substitution. The sulfonyl-substituted phenyl group attached to it acts as an ortho, para-director. Therefore, electrophiles will preferentially attack Ring B at the positions ortho (2'' and 6'') and para (4'') to the point of attachment to Ring A.

Due to steric hindrance from the bulky Ring A, the para-position (4'') is typically the most favored site for substitution, leading to a single major product. The ortho-positions may yield minor products, depending on the specific reaction conditions and the size of the electrophile.

The predictable nature of these reactions allows for the regioselective synthesis of various derivatives.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagents | Electrophile (E⁺) | Predicted Major Product |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | -NO₂ | 3-((4'-(4-nitrophenyl))sulfonyl)propanoic acid |

| Halogenation | Br₂ / FeBr₃ | -Br | 3-((4'-(4-bromophenyl))sulfonyl)propanoic acid |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | -COCH₃ | 3-((4'-(4-acetylphenyl))sulfonyl)propanoic acid |

The propionic acid moiety provides opportunities for introducing chirality, leading to stereoisomeric derivatives. The carbon atom alpha to the carboxylic acid group (C2) is a prochiral center and a key target for asymmetric transformations.

Asymmetric Synthesis from Precursors: One effective strategy to obtain enantiomerically pure derivatives involves the asymmetric hydrogenation of an unsaturated precursor, such as 3-(biphenyl-4-sulfonyl)acrylic acid. Utilizing a chiral transition metal catalyst, typically based on rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands, can selectively produce one enantiomer over the other with high enantiomeric excess (ee). rsc.org

Use of Chiral Auxiliaries: A well-established method for controlling stereochemistry involves the covalent attachment of a chiral auxiliary to the carboxylic acid group. For instance, reacting this compound with a chiral alcohol or amine (e.g., an Evans oxazolidinone or pseudoephedrine) forms a diastereomeric amide or ester. The auxiliary then sterically directs subsequent reactions, such as alkylation of the alpha-carbon, to occur from a specific face of the molecule. This approach allows for the diastereoselective formation of a new stereocenter. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product.

Chiral Resolution: For the racemic form of this compound or its derivatives, chiral resolution can be employed. This technique involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base (e.g., (R)- or (S)-1-phenylethylamine). This reaction forms a pair of diastereomeric salts, which often exhibit different physical properties, such as solubility. These salts can then be separated by methods like fractional crystallization. mdpi.com After separation, acidification of the individual diastereomeric salts liberates the respective pure enantiomers of the parent acid.

Table 2: Strategies for Stereoselective Derivatization

| Strategy | Description | Key Reagents / Components | Stereochemical Outcome |

|---|---|---|---|

| Asymmetric Hydrogenation | Reduction of a C=C double bond in an acrylic acid precursor using a chiral catalyst. | H₂, Chiral Rh or Ru catalyst (e.g., Rh-BINAP) | Formation of one enantiomer in excess (high ee). |

| Chiral Auxiliary | Temporary attachment of a chiral molecule to the carboxyl group to direct subsequent reactions. | Evans oxazolidinones, pseudoephedrine | Diastereoselective formation of a new stereocenter. |

| Chiral Resolution | Separation of enantiomers via formation of diastereomeric salts with a chiral resolving agent. | Chiral amines (e.g., (R)-1-phenylethylamine) | Separation of racemic mixture into individual enantiomers. |

Molecular and Cellular Mechanism Investigations in Vitro and Preclinical Models

Enzyme Inhibition and Modulation Studies

No information available.

No information available.

No information available.

Receptor Binding and Ligand Interaction Studies

No information available.

No information available.

Cellular Pathway Modulation in In Vitro Systems

Currently, there is a lack of published research on how 3-(Biphenyl-4-sulfonyl)-propionic acid modulates cellular pathways in in vitro models.

No studies were identified that have investigated the effects of this compound on cellular viability or migration in any cell line. As a result, no data tables summarizing such findings can be provided.

There is no available information from preclinical studies detailing the impact of this compound on any signal transduction cascades.

Exploration of Molecular Targets and Binding Partners

The molecular targets and binding partners of this compound have not been elucidated in any published research. Without experimental data, it is not possible to identify the specific proteins or other molecules with which this compound may interact to exert a biological effect.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Design Principles for Investigating Structure-Activity Relationships

The design of potent 3-(Biphenyl-4-sulfonyl)-propionic acid-based EP3 antagonists has centered on a foundational triaryl scaffold. The core structure consists of a central phenyl ring to which the sulfonylpropionic acid moiety is attached, and a biphenyl (B1667301) "tail" extending from the sulfonyl group. The primary strategy for SAR exploration involves systematically modifying each of these three key regions: the biphenyl moiety, the sulfonyl linker, and the propionic acid side chain. nih.gov

The biphenyl group plays a significant role in anchoring the ligand within a likely hydrophobic pocket of the EP3 receptor. Research has shown that substitutions on this moiety can modulate binding affinity.

Initial studies established the importance of the biphenyl group for potent antagonist activity. Modifications have focused on altering its electronic and steric properties. For example, introducing small substituents such as methyl or halogen groups at various positions on either of the phenyl rings has been explored to probe the topology of the receptor's binding site. The general finding is that the terminal phenyl ring of the biphenyl group is sensitive to substitution. While some modifications are tolerated, larger or improperly positioned groups can lead to a significant loss of potency, suggesting a precisely defined hydrophobic pocket.

Table 1: Effect of Biphenyl Moiety Substitution on EP3 Receptor Antagonist Activity Note: Activity data is illustrative of trends described in SAR studies.

| Compound | Modification (R) | Relative EP3 Antagonist Activity |

|---|---|---|

| Parent (R=H) | -H | High |

| Analog 1a | 4'-Methyl | Retained/Slightly Increased |

| Analog 1b | 4'-Fluoro | Retained |

| Analog 1c | 2'-Methyl | Decreased |

| Analog 1d | 4'-Methoxy | Decreased |

The sulfonyl linker and the propionic acid chain are critical components, with the latter containing the acidic headgroup essential for binding and a chiral center that can influence stereoselectivity.

Sulfonyl Linker: The sulfonamide group is a key structural feature. Its replacement with other linkers, such as an amide or a methylene (B1212753) group, generally leads to a significant reduction in antagonist activity. This suggests the sulfonyl group is not merely a spacer but is actively involved in key interactions with the receptor, possibly through hydrogen bonding or specific polar contacts.

Propionic Acid Chain: The propionic acid moiety is a crucial pharmacophoric element. SAR studies have demonstrated that its placement on the central aromatic ring is critical. Ortho-substitution of the propionic acid relative to the biphenylsulfonyl group is essential for high potency. nih.gov Moving the propionic acid to the meta or para position results in a dramatic loss of activity. Furthermore, modifications to the chain itself, such as adding substituents at the alpha or beta positions, have been investigated. For instance, adding a methyl group at the alpha-position (creating a chiral center) is tolerated and can influence stereochemical recognition.

Table 2: Effect of Linker and Propionic Acid Variation on EP3 Receptor Antagonist Activity Note: Activity data is illustrative of trends described in SAR studies.

| Compound | Modification | Relative EP3 Antagonist Activity |

|---|---|---|

| Parent Scaffold | ortho-Propionic acid, Sulfonyl linker | High |

| Analog 2a | meta-Propionic acid | Very Low |

| Analog 2b | para-Propionic acid | Inactive |

| Analog 2c | Amide linker (instead of sulfonyl) | Low |

| Analog 2d | α-methyl propionic acid | Retained (Stereoisomer dependent) |

Correlation of Structural Features with Observed Biological Activities

The biological activity of these compounds as EP3 antagonists is directly correlated with their ability to fit within the receptor's binding site and make specific, high-affinity interactions.

Based on extensive SAR studies, a clear pharmacophore model for this class of EP3 antagonists has emerged. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.

The key pharmacophoric features include:

An Anionic Group: The carboxylate of the propionic acid is essential and is believed to interact with a positively charged residue, such as an arginine, in the receptor binding pocket, mimicking the native ligand prostaglandin (B15479496) E2 (PGE2).

A Hydrogen Bond Acceptor: The oxygen atoms of the sulfonyl group are critical hydrogen bond acceptors, contributing significantly to the binding energy.

Two Hydrophobic/Aromatic Regions: The biphenyl moiety serves as a large hydrophobic region that occupies a corresponding pocket in the receptor. The central phenyl ring acts as a second aromatic region, providing the scaffold to correctly orient the other features.

The spatial arrangement of these features is paramount. The ortho-positioning of the propionic acid ensures the correct vector for the anionic group to engage its target residue while the biphenyl tail extends into its hydrophobic pocket.

When the propionic acid chain is substituted, for example at the alpha-position with a methyl group, a chiral center is introduced. Biological systems, being inherently chiral, often exhibit stereoselectivity, where one enantiomer of a drug has a significantly different biological activity than the other.

In the context of EP3 receptor antagonists, stereochemistry plays a pivotal role in biological recognition. The three-dimensional shape of the ligand must be complementary to the chiral binding site of the receptor. It is commonly observed that one enantiomer (either R or S) will have a much higher affinity for the receptor than its mirror image. This difference in affinity arises because only one enantiomer can achieve the optimal three-point attachment or fit within the binding pocket, maximizing favorable interactions (e.g., ionic, hydrogen bonding, hydrophobic) and minimizing steric clashes. For many aryl-propionic acid derivatives active at other targets, the (S)-enantiomer is often the more active form, although the preferred stereochemistry is target-dependent and must be determined empirically for each compound series.

Development of Quantitative Structure-Activity Relationship (QSAR) Models (Excluding Clinical Correlates)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build a mathematical relationship between the chemical structure of a compound and its biological activity. For a series of compounds like the this compound derivatives, a QSAR model could predict the EP3 antagonist activity of new, unsynthesized analogues.

While specific, publicly available QSAR models for this compound derivatives as EP3 antagonists have not been detailed in the reviewed literature, the development of such a model would follow established principles. A typical workflow would involve:

Data Set Assembly: A series of analogues with experimentally determined binding affinities (e.g., Ki or IC50 values) would be compiled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors would be calculated. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., steric fields from CoMFA or CoMSIA, pharmacophore feature distances).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, would be used to create an equation that correlates a subset of the calculated descriptors with the observed biological activity.

Model Validation: The model's statistical significance and predictive power would be rigorously validated using internal (e.g., cross-validation) and external (using a test set of compounds not included in model generation) methods.

A successful 3D-QSAR model could generate contour maps indicating regions where steric bulk, positive electrostatic potential, or hydrophobic character would be favorable or unfavorable for activity, thereby guiding the design of more potent antagonists. nih.gov

Based on the conducted research, there is no publicly available scientific literature detailing the structure-property relationships, affinity, or selectivity of the chemical compound "this compound" for its use as an academic research tool.

The search results were limited to vendor listings that provide basic chemical and physical properties, such as its CAS number (20025-59-6), molecular formula (C15H14O4S), and molecular weight (290.34 g/mol ). No information regarding its biological activity, targets, or its utility in structure-activity relationship (SAR) or structure-property relationship (SPR) analyses was found.

Therefore, the requested article focusing on the specific subsections of "Structure-Property Relationships for Academic Research Tool Development (e.g., affinity, selectivity)" for "this compound" cannot be generated at this time due to the absence of relevant research findings in the public domain.

Computational and Theoretical Insights into this compound

A comprehensive review of the computational chemistry studies dedicated to this compound remains largely uncharted in publicly accessible scientific literature. Extensive searches for specific molecular docking, quantum chemical calculations, and molecular dynamics simulations focused solely on this compound have not yielded detailed research findings. Therefore, this article will outline the principles and methodologies of these computational techniques as they would theoretically apply to this compound, based on general knowledge of computational studies on related biphenyl, sulfonamide, and propionic acid derivatives.

Computational and Theoretical Chemistry Studies

In Silico Screening and Virtual Library Design for Analogues

Computational and theoretical chemistry studies, specifically in silico screening and the design of virtual libraries, represent a pivotal and cost-effective strategy in the early stages of drug discovery and materials science. For a molecule such as this compound, these computational approaches allow for the rapid exploration of vast chemical space to identify analogues with potentially enhanced biological activity, improved physicochemical properties, or novel applications.

The process of in silico screening for analogues of this compound would typically commence with the generation of a virtual library. This library is a collection of digital molecules, systematically designed by modifying the core structure of the parent compound. These modifications can include the substitution of functional groups, alteration of the biphenyl rings, or changes to the propionic acid side chain. The design of this virtual library is often guided by known structure-activity relationships (SAR) of related compounds or by targeting specific interactions within a biological target.

Once the virtual library is established, various computational screening techniques can be employed. Structure-based virtual screening, for instance, involves docking each analogue from the library into the three-dimensional structure of a target protein. This method predicts the binding affinity and orientation of the analogues within the target's active site, allowing for the ranking of compounds based on their potential to interact favorably. For analogues of this compound, potential targets could include enzymes where related biphenyl sulfonamide compounds have shown activity, such as carbonic anhydrases or matrix metalloproteinases. acs.orgnih.gov

Ligand-based virtual screening is another approach that can be utilized, particularly when the three-dimensional structure of the biological target is unknown. This method relies on the principle that molecules with similar structures are likely to have similar biological activities. Pharmacophore modeling, a key technique in ligand-based screening, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for biological activity. A pharmacophore model can be developed based on the structure of this compound and other known active compounds. This model is then used as a query to screen large databases of virtual compounds to identify those that match the pharmacophoric features.

The outcomes of in silico screening are typically presented in data tables that rank the analogues based on various computational scores. These scores can include docking scores, binding free energy estimations, and similarity indices to known active molecules. Such data provides a prioritized list of candidates for chemical synthesis and subsequent experimental testing, thereby streamlining the discovery pipeline.

For instance, a hypothetical in silico screening of a virtual library of analogues of this compound against a specific enzyme target might yield a data table similar to the one below. This table would highlight key computational metrics used to select promising candidates for further investigation.

| Analogue ID | Modification | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Lipinski's Rule of Five Violations |

| BSPA-001 | Parent Compound | -8.5 | 150 | 0 |

| BSPA-002 | 4'-Fluoro substitution | -9.2 | 75 | 0 |

| BSPA-003 | 3'-Chloro substitution | -9.0 | 90 | 0 |

| BSPA-004 | Propionic acid to tetrazole | -8.8 | 110 | 0 |

| BSPA-005 | Biphenyl to naphthalene | -7.9 | 250 | 0 |

In this hypothetical table, analogues are ranked based on their docking scores, with more negative values indicating potentially stronger binding. The predicted binding affinity provides a quantitative estimate of the compound's potency. Additionally, adherence to criteria like Lipinski's Rule of Five helps in assessing the "drug-likeness" of the designed analogues, indicating their potential for favorable pharmacokinetic properties.

The design of virtual libraries for analogues of this compound can also be informed by computational studies on similar scaffolds. For example, research on biphenyl-sulfonamides has demonstrated their potential as inhibitors of various enzymes. nih.gov These studies often involve molecular docking and analysis of protein-ligand interactions to understand the structural basis for inhibitory activity. Such insights are invaluable for designing a virtual library of this compound analogues with a higher probability of biological activity.

Role As a Chemical Probe and Scaffold in Medicinal Chemistry Research

Utility as a Scaffold for Designing Novel Chemical Entities

The biphenyl-4-sulfonyl scaffold is a recognized privileged structure in medicinal chemistry, serving as a foundational framework for the design of a variety of therapeutic agents. nih.gov The biphenyl (B1667301) group itself is a common feature in many drugs, offering a hydrophobic surface that can engage in pi-stacking and van der Waals interactions within protein binding pockets. The sulfonyl group is a versatile linker that is structurally similar to and can act as a bioisostere for carboxyl and other functional groups. researchgate.netresearchgate.net

Derivatives of the biphenyl-4-sulfonamide scaffold have been investigated as potent and selective inhibitors of various enzymes. For instance, a series of 1,1′-biphenyl-4-sulfonamides were designed and synthesized as inhibitors of human carbonic anhydrase (CA) isozyme XIV. acs.org These compounds leverage the biphenyl scaffold to extend into and interact with specific regions of the enzyme's active site, leading to high potency and selectivity. acs.org Similarly, (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives have been developed as inhibitors of human protein tyrosine phosphatase beta (HPTPβ), demonstrating the utility of this scaffold in targeting phosphatases. nih.gov

The propionic acid moiety is another key feature that contributes to the utility of 3-(biphenyl-4-sulfonyl)-propionic acid as a scaffold. Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), and this functional group is often crucial for their biological activity. The carboxylic acid can form important ionic and hydrogen bond interactions with amino acid residues in the active sites of enzymes and receptors.

The combination of these structural features in this compound makes it an attractive starting point for the synthesis of novel chemical entities targeting a range of biological pathways. The scaffold's modular nature allows for systematic modifications to the biphenyl rings, the sulfonyl linker, and the propionic acid chain to optimize potency, selectivity, and pharmacokinetic properties.

Table 1: Examples of Biphenyl-Sulfonyl Scaffolds in Enzyme Inhibition

| Compound Class | Target Enzyme | Key Findings |

|---|---|---|

| 1,1′-Biphenyl-4-sulfonamides | Carbonic Anhydrase XIV | The biphenyl scaffold interacts with a specific region of the active site, leading to potent and selective inhibition. acs.org |

| (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acids | HPTPβ | Designed as nonphosphonate-based mimetics, these compounds show favorable inhibitory activity and selectivity. nih.gov |

| Biphenyl and Biphenyl Ether Sulfamates | Sulfatase-2, ARSA, ARSB | The position and nature of substituents on the biphenyl ring significantly affect inhibitory potency and selectivity. nih.gov |

Development of Molecular Probes for Biological Pathway Elucidation

Molecular probes are essential tools for studying biological processes in real-time and in complex biological systems. Fluorescent probes, in particular, offer high sensitivity and spatiotemporal resolution for imaging cellular events. nih.govjk-sci.com While there are no specific reports on the use of this compound as a molecular probe, its core structure is amenable to modifications that would enable such applications.

The biphenyl-sulfonyl scaffold can be functionalized with fluorophores to create probes for imaging specific enzymes or receptors. For example, BODIPY-based fluorescent probes incorporating sulfonyl groups have been designed for tumor cell imaging. chemimpex.com These probes leverage the physicochemical properties of the sulfonyl group to enhance biocompatibility and cellular uptake. chemimpex.com

Furthermore, the biphenylsulfonamide framework has been utilized in the development of radiolabeled imaging agents. Novel matrix metalloproteinase (MMP) inhibitors based on substituted biphenylsulfonamide derivatives have been synthesized and radiolabeled for evaluation as potential positron emission tomography (PET) cancer imaging agents. acs.org This demonstrates the potential of the biphenyl-sulfonyl scaffold to serve as a platform for creating probes to visualize the activity of specific enzymes in vivo. The propionic acid moiety could be used as a handle to attach chelating agents for radiometals or other reporter groups.

Contribution to Lead Identification and Optimization in Preclinical Discovery Research

Lead identification is the process of finding chemical compounds that show promising activity against a specific biological target. The this compound scaffold, with its combination of well-established pharmacophores, represents a valuable starting point for lead discovery campaigns.

Recent studies on related propanoic acid derivatives highlight the potential of this chemical class. For instance, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been identified as promising scaffolds for the development of novel anticancer and antimicrobial agents. mdpi.comnih.gov These findings suggest that the propanoic acid motif can be a key element in identifying new bioactive compounds.

Lead optimization is the iterative process of modifying a lead compound to improve its potency, selectivity, and pharmacokinetic properties. chemrxiv.org The modular nature of the this compound scaffold is highly advantageous for this process. Systematic modifications can be made to different parts of the molecule to explore structure-activity relationships (SAR).

Table 2: Preclinical Research on Related Propionic Acid Derivatives

| Compound Series | Therapeutic Area | Key Findings |

|---|---|---|

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Anticancer, Antimicrobial | Identified as a promising scaffold for developing novel therapeutic candidates. mdpi.comnih.gov |

| Chromane Propionic Acid Analogues | Type 2 Diabetes | Selective agonists of GPR120 with in vivo activity in rodent models. |

| 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives | Anticancer | Identified as promising scaffolds targeting SIRT2 and EGFR. mdpi.com |

Insights into Enzyme and Receptor Biology through Scaffold Modifications

The systematic modification of a chemical scaffold and the subsequent evaluation of the biological activity of the resulting analogs can provide valuable insights into the structure and function of enzymes and receptors. The this compound scaffold is well-suited for such studies.

By varying the substitution patterns on the biphenyl rings, researchers can probe the steric and electronic requirements of a binding pocket. For example, in the development of sulfatase inhibitors based on biphenyl and biphenyl ether scaffolds, the position and nature of substituents on the second phenyl ring were found to have a pronounced effect on inhibitory activity against different sulfatase enzymes. nih.gov This information helps to map the active site of these enzymes and can guide the design of more selective inhibitors.

The sulfonyl group itself can play a critical role in orienting the molecule within the binding site and can participate in hydrogen bonding or other polar interactions. The importance of the sulfonyl moiety has been highlighted in a review on its application in drug design, where it is noted for its ability to increase metabolic stability and improve pharmacokinetic properties. researchgate.net

Furthermore, modifications to the propionic acid chain, such as altering its length or introducing substituents, can provide information about the specific interactions that this part of the molecule makes with the target protein. The study of structure-activity relationships for a series of such analogs can reveal the key features necessary for high-affinity binding and functional activity.

Future Research Directions and Unaddressed Challenges

Development of Novel Synthetic Methodologies for Complex Derivatives

The synthesis of complex derivatives of 3-(biphenyl-4-sulfonyl)-propionic acid is crucial for expanding the chemical space available for drug discovery and for optimizing the pharmacological properties of lead compounds. While established methods such as Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling are valuable for creating the core biphenyl (B1667301) structure, the development of more sophisticated and efficient synthetic routes is a key area for future research. rsc.org

Future efforts should focus on the development of stereoselective synthetic methods to control the three-dimensional arrangement of atoms, which can have a profound impact on biological activity. Additionally, the creation of methodologies that allow for the late-stage functionalization of the biphenyl scaffold would be highly advantageous. This would enable the rapid generation of a diverse library of derivatives from a common intermediate, accelerating the structure-activity relationship (SAR) studies.

| Synthetic Approach | Potential Advantages | Key Challenges |

| Stereoselective Synthesis | Improved potency and reduced off-target effects | Development of suitable chiral catalysts and auxiliaries |

| Late-Stage Functionalization | Rapid diversification of lead compounds | Achieving high regioselectivity and functional group tolerance |

| Flow Chemistry | Enhanced safety, scalability, and reaction control | Initial setup costs and optimization of reaction parameters |

Deeper Mechanistic Understanding of Molecular Interactions

A fundamental understanding of how this compound and its derivatives interact with their biological targets at the molecular level is paramount for rational drug design. While initial studies may identify a primary biological target, a more profound comprehension of the binding kinetics, thermodynamics, and the specific molecular interactions is necessary for optimization.

Future research should employ a combination of biophysical techniques, such as X-ray crystallography, cryo-electron microscopy (cryo-EM), and surface plasmon resonance (SPR), to elucidate the precise binding modes of these compounds. These experimental approaches can provide detailed insights into the key amino acid residues involved in the interaction, the role of water molecules in the binding pocket, and any conformational changes that occur upon ligand binding. Such information is invaluable for the design of next-generation inhibitors with improved affinity and selectivity.

Integration of Advanced Computational Approaches with Experimental Studies

The synergy between computational modeling and experimental validation is a powerful paradigm in modern drug discovery. For this compound, the integration of advanced computational techniques can significantly accelerate the identification and optimization of novel derivatives.

Future research should leverage a range of computational tools, including molecular docking, molecular dynamics (MD) simulations, and quantum mechanics/molecular mechanics (QM/MM) methods. nih.gov These approaches can be used to predict the binding affinity of virtual compounds, understand the dynamic behavior of the ligand-target complex, and elucidate the electronic and energetic aspects of the interaction. The predictions from these computational studies can then be used to prioritize the synthesis of the most promising compounds, thereby saving time and resources.

| Computational Method | Application in Drug Discovery | Experimental Validation |

| Molecular Docking | Virtual screening and binding mode prediction | X-ray crystallography, NMR spectroscopy |

| Molecular Dynamics (MD) | Assessing ligand-target stability and conformational changes | Surface plasmon resonance (SPR), Isothermal titration calorimetry (ITC) |

| Free Energy Perturbation (FEP) | Predicting relative binding affinities of analogs | In vitro activity assays |

Exploration of New Biological Targets and Pathways (Preclinical Focus)

While initial research may have identified a primary biological target for this compound, its structural motifs may allow it to interact with other, as yet unidentified, biological targets. A comprehensive exploration of the broader pharmacological profile of this compound and its derivatives could uncover novel therapeutic opportunities.

Future preclinical research should involve unbiased screening approaches, such as phenotypic screening and chemoproteomics, to identify new biological targets and pathways modulated by these compounds. Phenotypic screens can reveal unexpected cellular effects, which can then be deconvoluted to identify the underlying molecular targets. Chemoproteomics, on the other hand, can directly identify the protein targets of a compound by using chemical probes. The identification of new targets could open up entirely new avenues for the therapeutic application of this compound derivatives in areas such as inflammation, infectious diseases, and oncology. mdpi.comresearchgate.netnih.gov

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(Biphenyl-4-sulfonyl)-propionic acid with high purity?

- Methodological Answer : Optimize the sulfonylation step using biphenyl-4-sulfonyl chloride and propionic acid derivatives under anhydrous conditions. Purification via recrystallization in ethanol-water mixtures improves purity. Monitor reaction progress using thin-layer chromatography (TLC) with a mobile phase of hexane:ethyl acetate (3:1) . For intermediates like 3-chloro-2-methyl-2-hydroxy propionic acid, enantiomeric purity is critical; chiral HPLC (e.g., Chiralpak AD-H column) ensures stereochemical fidelity .

Q. How can structural characterization of this compound be performed?

- Methodological Answer : Use single-crystal X-ray diffraction (SXRD) with SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles. For amorphous samples, employ nuclear magnetic resonance (NMR): H and C spectra in DMSO-d6 reveal sulfonyl and propionic proton environments. IR spectroscopy identifies sulfonyl (1150–1300 cm) and carboxylic acid (2500–3300 cm) functional groups .

Q. What solubility parameters should guide formulation studies for this compound?

- Methodological Answer : Calculate Hansen solubility parameters (δ) via DFT-based methods to identify compatible excipients. For example, δ values of 18–22 MPa suggest miscibility with polyethylene glycol (PEG-400) or dimethyl sulfoxide (DMSO). Experimental validation via phase solubility analysis in buffered solutions (pH 6.8–7.4) is recommended for biological assays .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) elucidate electronic properties relevant to bioactivity?

- Methodological Answer : Perform density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level to map frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. These predict nucleophilic/electrophilic sites for receptor interactions. Compare results with experimental UV-Vis spectra (e.g., λmax in acetonitrile) to validate electronic transitions .

Q. What strategies resolve contradictions in crystallographic data during refinement?

- Methodological Answer : In cases of disordered sulfonyl groups, apply SHELXL’s PART and ISOR commands to model thermal motion anisotropy. For twinned crystals, use the TWIN/BASF directives with HKLF5 data. Validate with Rint (<5%) and goodness-of-fit (<1.1) metrics .

Q. How to evaluate the compound’s bioactivity in enzymatic assays?

- Methodological Answer : Use o-diphenolase inhibition assays (e.g., with tyrosinase enzymes). Prepare this compound in DMSO/PBS (pH 6.8) and measure IC50 via microplate spectrophotometry (λ = 475 nm). Include controls with kojic acid for comparative analysis .

Q. What stereochemical challenges arise during synthesis, and how are they addressed?

- Methodological Answer : Racemization at the propionic acid α-carbon can occur during sulfonylation. Mitigate this by using low-temperature (0–5°C) reactions and chiral auxiliaries (e.g., Evans oxazolidinones). Confirm enantiomeric excess (ee) via polarimetry or chiral GC (e.g., β-cyclodextrin column) .

Q. How to analyze photodegradation pathways under UV exposure?

- Methodological Answer : Conduct accelerated stability studies using a UV chamber (λ = 254 nm). Monitor degradation via HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient). Identify photoproducts (e.g., biphenyl-4-sulfonic acid) and propose fragmentation pathways using Q-TOF mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。